molecular formula C11H9BrN2O4 B1413904 Ethyl 5-bromo-2-cyano-3-nitrophenylacetate CAS No. 1807021-83-5

Ethyl 5-bromo-2-cyano-3-nitrophenylacetate

Cat. No. B1413904
CAS RN: 1807021-83-5
M. Wt: 313.1 g/mol
InChI Key: YGHDHRSCUPBUCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-2-cyano-3-nitrophenylacetate (EBNCNPA) is an important organic compound that is widely used in the field of organic chemistry. It is used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. EBNCNPA has also been used in scientific research for its unique properties, including its ability to act as a catalyst for the synthesis of complex molecules.

Scientific Research Applications

Ethyl 5-bromo-2-cyano-3-nitrophenylacetate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of complex molecules, as a catalyst for the synthesis of organic compounds, and as a reagent for the synthesis of heterocycles.

Mechanism of Action

Ethyl 5-bromo-2-cyano-3-nitrophenylacetate acts as a catalyst for the synthesis of complex molecules. It facilitates the formation of new bonds between the reactants, which leads to the formation of the desired product. The mechanism of action is dependent on the reactants, the reaction conditions, and the catalyst used.
Biochemical and Physiological Effects
Ethyl 5-bromo-2-cyano-3-nitrophenylacetate is not known to have any direct biochemical or physiological effects. However, it may have indirect effects on the body, depending on the compounds it is used to synthesize.

Advantages and Limitations for Lab Experiments

Ethyl 5-bromo-2-cyano-3-nitrophenylacetate has several advantages for lab experiments. It is relatively inexpensive, easy to obtain, and easy to use. It is also a highly effective catalyst for the synthesis of complex molecules. However, it is important to note that Ethyl 5-bromo-2-cyano-3-nitrophenylacetate is highly reactive, and should be handled with care.

Future Directions

There are several potential future directions for Ethyl 5-bromo-2-cyano-3-nitrophenylacetate. These include its use in the synthesis of new pharmaceuticals, agrochemicals, and polymers, as well as its use in the synthesis of complex molecules. Additionally, further research could be conducted to explore its potential as a catalyst for the synthesis of other organic compounds. Finally, further research could be conducted to explore its potential applications in biotechnology and other fields.

properties

IUPAC Name

ethyl 2-(5-bromo-2-cyano-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O4/c1-2-18-11(15)4-7-3-8(12)5-10(14(16)17)9(7)6-13/h3,5H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHDHRSCUPBUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-cyano-3-nitrophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-bromo-2-cyano-3-nitrophenylacetate
Reactant of Route 2
Ethyl 5-bromo-2-cyano-3-nitrophenylacetate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-bromo-2-cyano-3-nitrophenylacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-bromo-2-cyano-3-nitrophenylacetate
Reactant of Route 5
Ethyl 5-bromo-2-cyano-3-nitrophenylacetate
Reactant of Route 6
Ethyl 5-bromo-2-cyano-3-nitrophenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.